N-亚硝基去氯雷他定

描述

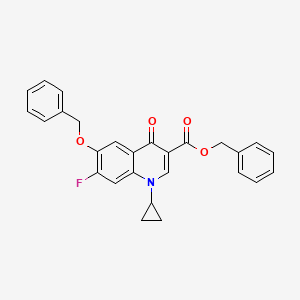

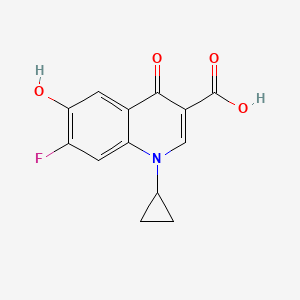

N-Nitroso Desloratadine is a nitrosamine . It is a biotransformation of Desloratadine, which is an orally potent peripheral histamine H1-receptor inhibitor . It doesn’t have any sedative properties and is also evaluated for the treatment of seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU) .

Synthesis Analysis

The synthesis of N-Nitroso Desloratadine involves nitrosation, a process where nitrosamines are formed by chemical reactions that occur during API manufacturing . This can happen from starting materials, intermediates, reactants, reuse of solvents, and by-products . The forced degradation study was performed with a fourfold molar excess of sodium nitrite, relative to the drug substance, at pH 3-4 for 4 hours at 37°C .Molecular Structure Analysis

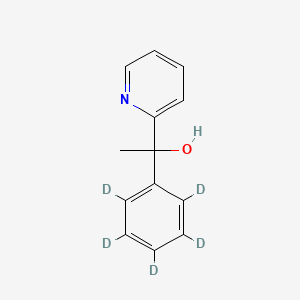

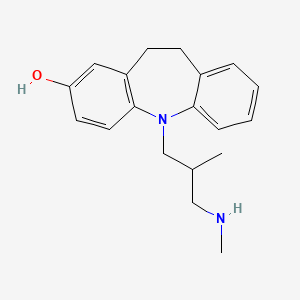

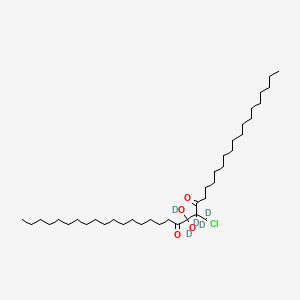

The molecular formula of N-Nitroso Desloratadine is C19H18ClN3O . Its molecular weight is 339.82 . The structure of N-Nitroso Desloratadine is 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .Chemical Reactions Analysis

The chemical reactions involved in the formation of N-Nitroso Desloratadine include direct nitrosation or the formation of N-nitroso compounds (NOCs) after dealkylation . The mass analysis then focused on direct N-nitrosation or N-nitroso compounds (NOCs) formed after dealkylation .Physical And Chemical Properties Analysis

N-Nitroso Desloratadine is a solid substance . It is soluble in DMSO and Methanol .科学研究应用

分析方法开发

- 建立了各种分析方法来测定去氯雷他定,这些方法可以扩展到 N-亚硝基去氯雷他定的分析中。这些方法包括分光光度法、荧光光度法和 HPLC 技术,在药物制剂和生物体液中显示出高特异性和灵敏度。所提出的方法可以极大地有助于在各种情况下准确测定 N-亚硝基去氯雷他定 (El-enany, El-Sherbiny, & Belal, 2007)。

了解化学相互作用和络合物形成

- 一项关于去氯雷他定与 β-环糊精的包合物研究揭示了分子相互作用的见解,这对于理解 N-亚硝基去氯雷他定在类似环境中的行为至关重要。研究表明形成了 1:1 包合物,表明 N-亚硝基去氯雷他定可能与其他化合物相互作用 (Ali, Upadhyay, & Maheshwari, 2007)。

环境修复中的潜在应用

- Variovorax 菌株 VC1 对硝基胍的好氧矿化的研究突出了微生物降解在环境修复中的潜力。这个过程涉及酶促羟基化和分解,导致氮氧化物和碳氧化物的形成,可以探索 N-亚硝基去氯雷他定,考虑到其亚硝基部分和潜在的环境影响 (Perreault et al., 2012)。

分子重排见解

- 对嘧啶类化合物中 Fischer-Hepp 型重排的研究提供了关于涉及亚硝基基团的分子重排的宝贵见解。这有助于理解 N-亚硝基去氯雷他定在不同条件下的化学行为和潜在转化,这对于其安全处理和潜在应用至关重要 (Čikotienė, Jonušis, & Jakubkienė, 2013)。

了解代谢和酶相互作用

- 对去氯雷他定代谢的全面分析揭示了特定酶在其生物转化中的作用。这种理解对于探索 N-亚硝基去氯雷他定的代谢途径至关重要,特别是考虑到其代谢物的潜在健康影响。识别所涉及的特定酶可以帮助评估药物相互作用和毒性谱 (Kazmi et al., 2015)。

作用机制

安全和危害

N-Nitroso Desloratadine is a highly toxic organic compound and a suspected human carcinogen . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

未来方向

The unexpected presence of nitrosamines in drug products has led to recalls and has shown that pharmaceutical companies and regulatory agencies did not focus on these substances in the past during drug development . This has led to the implementation of procedures in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future . The FDA has issued a final guidance on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities .

属性

IUPAC Name |

13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGRQBLVAJWKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858203 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso Desloratadine | |

CAS RN |

1246819-22-6 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)